(Rac)-Telmesteine
Overview
Description
(Rac)-Telmesteine is a heterocyclic compound with the molecular formula C7H11NO4S It is a derivative of thiazolidine, a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of (Rac)-Telmesteine are the Rac family of small GTPases . These proteins are part of the RAS superfamily of small GTP-binding proteins . They play a crucial role in various cellular processes, including cell growth, cytoskeletal reorganization, and the activation of protein kinases .
Mode of Action
This compound interacts with its targets, the Rac family of small GTPases, by inhibiting their function . This inhibition occurs through a mechanism involving guanine nucleotide displacement . The compound binds to Rac1, as well as the related Rac1b, Rac2, and Rac3 isoforms, promoting the loss of bound nucleotide . This prevents the engagement of Rac with downstream effectors, placing Rac in an inert and inactive state .
Biochemical Pathways
The inhibition of Rac by this compound affects several biochemical pathways. Rac proteins are key regulators of the actin cytoskeleton . Their inhibition can lead to changes in cell morphology and movement . Additionally, Rac proteins are involved in other cellular functions that involve the actin cytoskeleton, such as cell migration .
Pharmacokinetics
The drug accumulation ratio (rac), a measure of how much a drug accumulates in the body under steady-state conditions, could be a relevant parameter . The higher the Rac, the more the drug accumulates in the body .
Result of Action
The inhibition of Rac by this compound can lead to various molecular and cellular effects. For instance, it can block Rac-dependent growth transformation . It can also affect cell motility, potentially influencing the behavior of aggressive cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH, temperature, and particle size can affect the leached amount of heavy metals, which could potentially influence the drug’s action . Additionally, systemic factors such as racism can lead to disparities in environmental exposures, which could potentially impact the drug’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Telmesteine typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. One efficient method uses [Et3NH][HSO4] as a catalyst, which can be reused multiple times and provides high yields at 80°C . Another approach involves the use of N-arylsulfonylaziridine activated by a Lewis acid (BF3·OEt2) with TBAHS, leading to an intermediate that undergoes an S_N2-type ring-opening reaction with isothiocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as atom economy and cleaner reaction profiles, is encouraged to improve selectivity, purity, and yield .
Chemical Reactions Analysis
Types of Reactions
(Rac)-Telmesteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various thiazolidine derivatives .
Scientific Research Applications
(Rac)-Telmesteine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
L-Thiazolidine-4-carboxylic acid: A similar compound with a thiazolidine ring but without the ethoxycarbonyl group.
Thiazolidin-4-one derivatives: These compounds have a similar core structure but differ in their substituents and biological activities.
Uniqueness
(Rac)-Telmesteine is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWOGLKABXFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CSCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469485, DTXSID10869680 | |
Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_48764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-29-8 | |
Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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